molecular formula C9H11BrOZn B14874646 (3-Ethoxy-4-methylphenyl)Zinc bromide

(3-Ethoxy-4-methylphenyl)Zinc bromide

Cat. No.: B14874646
M. Wt: 280.5 g/mol
InChI Key: ROJKIODCPDBAFH-UHFFFAOYSA-M
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Description

(3-ethoxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-ethoxy-4-methylphenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:

(3ethoxy4methylphenyl)MgBr+ZnCl2(3ethoxy4methylphenyl)ZnBr+MgCl2(3-ethoxy-4-methylphenyl)MgBr + ZnCl_2 \rightarrow (3-ethoxy-4-methylphenyl)ZnBr + MgCl_2 (3−ethoxy−4−methylphenyl)MgBr+ZnCl2​→(3−ethoxy−4−methylphenyl)ZnBr+MgCl2​

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors equipped with systems to maintain an inert atmosphere and control temperature.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxy-4-methylphenyl)zinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds.

    Substitution reactions: It can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Negishi cross-coupling reactions: These reactions typically involve the use of palladium or nickel catalysts and are carried out under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the coupling process.

    Nucleophilic substitution reactions: These reactions involve the use of electrophiles, such as alkyl halides or acyl chlorides, and are carried out in the presence of a suitable solvent, such as tetrahydrofuran.

Major Products Formed

    Negishi cross-coupling reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.

    Nucleophilic substitution reactions: The major products are substituted aromatic compounds.

Scientific Research Applications

Chemistry

(3-ethoxy-4-methylphenyl)zinc bromide is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology and Medicine

In biological and medicinal chemistry, this compound is used in the synthesis of bioactive compounds. Its ability to form carbon-carbon bonds makes it a useful tool in the development of new drugs and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its applications include the synthesis of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of (3-ethoxy-4-methylphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. In cross-coupling reactions, it reacts with electrophiles, such as aryl halides, in the presence of a catalyst to form carbon-carbon bonds. The zinc atom in the compound coordinates with the catalyst, facilitating the transfer of the organic group to the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-5-methylphenyl)zinc bromide
  • (4-ethoxy-4-oxobutyl)zinc bromide

Uniqueness

(3-ethoxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C9H11BrOZn

Molecular Weight

280.5 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-2-methylbenzene-5-ide

InChI

InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4,6-7H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ROJKIODCPDBAFH-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C[C-]=C1)C.[Zn+]Br

Origin of Product

United States

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